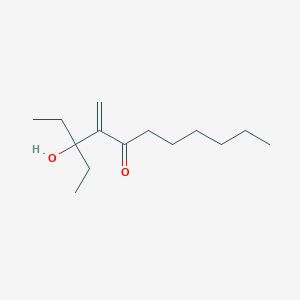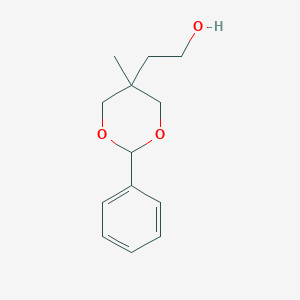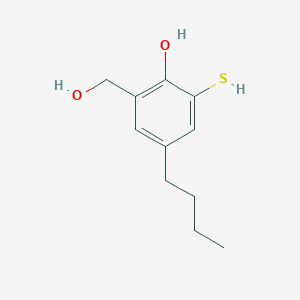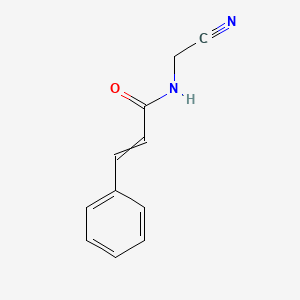
2-Propenamide, N-(cyanomethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(cyanomethyl)-3-phenyl- is an organic compound with the molecular formula C5H6N2O It is a derivative of propenamide, featuring a cyanomethyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(cyanomethyl)-3-phenyl- typically involves the reaction of propenamide with cyanomethylating agents under controlled conditions. One common method is the reaction of propenamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 2-Propenamide, N-(cyanomethyl)-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(cyanomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products are amines and related compounds.
Substitution: The products depend on the nucleophile used but can include various substituted amides.
Scientific Research Applications
2-Propenamide, N-(cyanomethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(cyanomethyl)-3-phenyl- involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: A derivative with two methyl groups attached to the nitrogen atom.
2-Propenamide: The parent compound without the cyanomethyl and phenyl groups.
Uniqueness
2-Propenamide, N-(cyanomethyl)-3-phenyl- is unique due to the presence of both the cyanomethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Properties
CAS No. |
87783-69-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(cyanomethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-7H,9H2,(H,13,14) |
InChI Key |
FXSZGZHNKPZKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

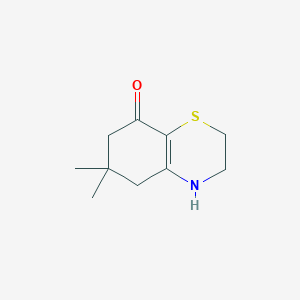
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
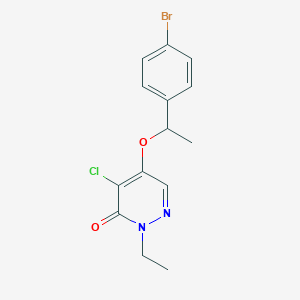
![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)

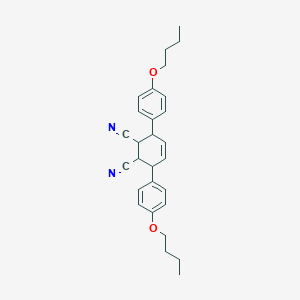
methanone](/img/structure/B14388023.png)


